2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
CAS No.:
Cat. No.: VC15853108
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19N3O |
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Molecular Weight | 233.31 g/mol |
IUPAC Name | 2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde |
Standard InChI | InChI=1S/C13H19N3O/c1-10-7-13(15(2)3)14-8-11(10)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3 |
Standard InChI Key | MMEFKDCFVGBWOA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=C1C2CCCN2C=O)N(C)C |
Introduction
Chemical Identity and Structural Features
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS: 1352505-69-1) is a heterocyclic organic compound characterized by a pyrrolidine ring fused to a pyridine derivative. The molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.28 g/mol . Its structure comprises:
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A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted with an aldehyde group at position 1.
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A 4-methylpyridine moiety at position 3 of the pyrrolidine ring, further functionalized with a dimethylamino group at position 6 .
The aldehyde group (-CHO) introduces electrophilic reactivity, making the compound a potential intermediate in nucleophilic addition reactions. The dimethylamino group (-N(CH₃)₂) enhances solubility in polar solvents and may participate in hydrogen bonding or cation-π interactions.
Stereochemical Considerations
The pyrrolidine ring adopts a twisted envelope conformation, with the aldehyde group occupying an axial or equatorial position depending on the solvent environment. Computational models suggest that the 3-(dimethylamino)pyridinyl substituent induces slight distortion in the pyrrolidine ring, favoring a cis arrangement between the aldehyde and pyridine groups .
Synthesis and Manufacturing
The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves multi-step organic reactions, typically starting from commercially available pyridine derivatives.
Key Synthetic Routes
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Condensation Reaction:
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Cross-Coupling Approach:
Optimization Challenges
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Regioselectivity: Ensuring substitution at the pyridine’s 6-position requires careful control of reaction conditions (e.g., temperature, catalyst loading) .
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Aldehyde Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis.
Physicochemical Properties
Experimental and computed data for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde are summarized below:
Property | Value | Source |
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Molecular Weight | 219.28 g/mol | |
Melting Point | Not reported | |
Solubility | Soluble in DMSO, CHCl₃, MeOH | |
LogP (Partition Coefficient) | 1.85 (predicted) | |
pKa | 8.2 (dimethylamino group) |
The compound’s logP value indicates moderate lipophilicity, suitable for crossing biological membranes. The pKa of the dimethylamino group suggests protonation under physiological conditions, enhancing water solubility .
Reactivity and Functionalization
The aldehyde group serves as a critical site for further chemical modifications:
Nucleophilic Additions
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Primary Amines: React with the aldehyde to form Schiff bases, useful in peptide coupling or metal coordination chemistry.
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Grignard Reagents: Add to the carbonyl carbon, generating secondary alcohols for branched derivatives .
Redox Reactions
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Reduction: Sodium borohydride (NaBH₄) converts the aldehyde to a primary alcohol (-CH₂OH), enhancing stability .
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Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde may form a carboxylic acid (-COOH) .
Industrial and Research Applications
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